2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid
Overview
Description
2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid is a useful research compound. Its molecular formula is C12H10ClNO4S3 and its molecular weight is 363.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.9460490 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing thiazolidinone derivatives, exploring their chemical reactions and potential for creating structurally diverse compounds with significant biological activities. The studies detail the cyclocondensation reactions, preparation of spiro compounds, and exploration of different synthetic routes leading to novel thiazolidinones with varied functional groups (Kandeel, 2000). Such research is fundamental in identifying new compounds with enhanced biological or physical properties.
Biological and Pharmacological Activities
Antimicrobial and Antifungal Activities
A series of thiazolidinone derivatives have been evaluated for their antimicrobial and antifungal effects. Compounds containing the thiazolidinone moiety have shown activity against a range of microbial and fungal species, highlighting their potential as candidates for developing new antimicrobial agents. For example, certain derivatives demonstrated significant inhibitory activity against mycobacteria, including Mycobacterium tuberculosis, and other bacteria and fungi, suggesting their utility in addressing resistant strains of microorganisms (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer and Antiangiogenic Effects
Thiazolidinone derivatives have been investigated for their anticancer and antiangiogenic properties. Novel thioxothiazolidin-4-one derivatives were synthesized and evaluated for their ability to inhibit tumor growth and tumor-induced angiogenesis in mouse models. These compounds were found to significantly reduce tumor volume, cell number, and increase the life span of tumor-bearing mice, indicating their potential as anticancer therapies (Chandrappa et al., 2010).
Corrosion Inhibition
Thiazolidinone derivatives have also been explored for their application in corrosion inhibition. Studies demonstrate the effectiveness of these compounds in protecting metals against corrosion in acidic environments. Their adsorption onto metal surfaces and the formation of protective layers suggest their utility in industrial applications where corrosion resistance is crucial (Bedair et al., 2022).
Properties
IUPAC Name |
2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4S3/c13-9-3-1-8(2-4-9)7-10-11(15)14(12(19)20-10)5-6-21(16,17)18/h1-4,7H,5-6H2,(H,16,17,18)/b10-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEKYIREMDLXIV-YFHOEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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